molecular formula C20H40N4O B5359922 Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- CAS No. 93547-60-5

Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-

Cat. No.: B5359922
CAS No.: 93547-60-5
M. Wt: 352.6 g/mol
InChI Key: CMBCMPYRBVJZDI-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-" is a symmetrically substituted acetamide derivative featuring two 2,2,6,6-tetramethylpiperidinyl moieties. Its structure comprises an acetamide backbone linked to two hindered amine groups, which are characteristic of light stabilizers used in polymer chemistry. The tetramethylpiperidinyl groups confer steric hindrance, a critical feature for scavenging free radicals and mitigating oxidative degradation in materials .

This compound is structurally related to hindered amine light stabilizers (HALS), which are widely employed in plastics and coatings to enhance durability against UV radiation .

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O/c1-17(2)9-14(10-18(3,4)23-17)21-13-16(25)22-15-11-19(5,6)24-20(7,8)12-15/h14-15,21,23-24H,9-13H2,1-8H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBCMPYRBVJZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918349
Record name N-(2,2,6,6-Tetramethylpiperidin-4-yl)-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93547-60-5
Record name Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093547605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,6,6-Tetramethylpiperidin-4-yl)-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamide group in the compound can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and a primary amine. The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the lone pair of electrons from the amide nitrogen.

Reaction TypeConditionsProductsCitation
Acidic Hydrolysis H⁺, elevated temperatureAcetic acid derivative, tetramethylpiperidine amine
Basic Hydrolysis OH⁻, aqueous solutionCarboxylate salt, tetramethylpiperidine amine

The steric bulk of the tetramethylpiperidine groups may reduce the rate of hydrolysis compared to less hindered amides.

Reaction of the Amino Group

The secondary amino group (-NH-) at the alpha position of the acetamide group participates in nucleophilic reactions. Key transformations include:

Amidation

The amine can react with acylating agents (e.g., acetic anhydride, acyl chlorides) to form substituted amides. This reaction is typically catalyzed by bases like pyridine or triethylamine.

Reaction TypeConditionsProductsCitation
Acetylation Acetic anhydride, pyridineN-Acetylated derivative

Alkylation

Alkylation with alkyl halides or epoxides forms alkylated amines. The reaction may require activation of the amine (e.g., deprotonation) due to steric hindrance.

Reaction TypeConditionsProductsCitation
Methylation CH₃I, K₂CO₃N-Methylated derivative

Substitution Reactions

While the compound lacks a direct leaving group, substitution reactions may occur at the amide or amine positions under specific conditions:

  • Nucleophilic Substitution : The amide nitrogen could participate in displacement reactions with strong nucleophiles (e.g., thiols, alcohols), though steric hindrance may limit reactivity.

  • Electrophilic Substitution : The aromatic rings (if present) could react with electrophiles, but the structure lacks aromatic systems.

Radical Scavenging and Stabilization

The tetramethylpiperidine moieties, characteristic of hindered amine light stabilizers (HALS), enable the compound to scavenge free radicals. This mechanism is critical in polymer stabilization under UV exposure:

  • Radical Capture : The amine groups react with UV-generated free radicals (e.g., - CH₂CH₂- ), forming stable nitroxide radicals.

  • Regeneration : The nitroxide radicals can regenerate via hydrogen abstraction or redox cycling, prolonging polymer stability.

MechanismRoleApplicationCitation
Free Radical Scavenging Protects polymers from photodegradationUV-resistant plastics, coatings

Comparative Reactivity with Similar Compounds

CompoundFunctional GroupsKey DifferencesReactivity
Naphthalene-2-sulfonamide Sulfonyl, amideLacks tetramethylpiperidineLower steric hindrance
N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide AmideSingle piperidine substituentReduced radical scavenging
Propanamide Derivatives Amide, hindered amineAlkyl chain variationSimilar stabilization but different solubility

Experimental and Industrial Considerations

  • Steric Effects : The bulky tetramethylpiperidine groups reduce reaction rates but enhance thermal and photochemical stability.

  • Synthesis Optimization : Industrial production may involve catalytic methods (e.g., automated reactors) to improve yields and reduce costs.

  • Safety : The compound may exhibit skin/eye irritation (H315, H319) under prolonged exposure .

Scientific Research Applications

Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Core Structure Functional Groups Key Applications Notable Properties
Target Acetamide Acetamide Dual tetramethylpiperidinyl Polymer stabilization High steric hindrance, non-ionic
BTMPS (Tinuvin 770) Sebacate ester Dual tetramethylpiperidinyl Plastics, medical devices Receptor inhibition, slow recovery
TEMPO-IL Ionic liquid Nitroxide radical Catalytic oxidation Radical scavenging, recyclable
2,2,6,6-Tetramethyl-4-piperidone Piperidine Ketone Alkaloid synthesis Natural product, low hindrance
Bis-Pyrimidine Acetamides (e.g., 13 ) Pyrimidine/pyridine Aryl, nitro, halogen substituents Pharmaceutical research High melting points, diverse substituents

Research Findings and Implications

  • Target Compound vs. BTMPS : The acetamide derivative’s lack of ester linkages may reduce hydrolytic degradation in humid environments compared to BTMPS, enhancing longevity in outdoor applications. However, its inability to inhibit nicotinic receptors could make it safer for medical plastics .
  • Thermal Stability : While data on the target compound’s thermal properties are unavailable, HALS like BTMPS degrade above 300°C, suggesting similar stability for the acetamide analog .
  • Synthetic Challenges : The symmetrical structure of the target compound may require precise stoichiometric control during synthesis, unlike simpler HALS or TEMPO derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing derivatives of hindered amine light stabilizers (HALS) like this compound?

  • Methodology : Use orthogonal design and single-factor experiments to optimize reaction parameters. For example, dimethyl maleate and 2,2,6,6-tetramethyl-4-piperidinol can be reacted with zeolite-supported tetraisopropyl titanate as a recyclable catalyst. This approach enhances reaction rate, yield (>90%), and selectivity while minimizing waste .
  • Key Characterization : Confirm product purity via elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodology : Employ a multi-spectral approach:

  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • NMR (¹H and ¹³C) to confirm substituent positions on the piperidinyl rings.
  • Ion suppression chromatography for quantitative analysis of byproducts .

Q. What are the critical stability parameters for storing and handling this compound?

  • Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor thermal stability using differential scanning calorimetry (DSC), as analogs like 4-Acetamido-2,2,6,6-tetramethylpiperidine exhibit a melting point of 102–104°C and flash point of 120.9°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology : Use density functional theory (DFT) to model steric effects of the tetramethyl-piperidinyl groups on reaction pathways. Compare with experimental data from zeolite-supported catalysts, which show enhanced selectivity in HALS synthesis .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Case Study : For N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide, discrepancies in NMR chemical shifts may arise from conformational flexibility. Use variable-temperature NMR or X-ray crystallography to resolve ambiguities .

Q. How does the compound’s steric hindrance influence its application in polymer stabilization?

  • Methodology : Conduct accelerated weathering tests on polymer films doped with the compound. Compare UV resistance metrics (e.g., carbonyl index) with commercial HALS. The tetramethyl groups reduce radical scavenging efficiency but enhance thermal stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Implement continuous-flow reactors with immobilized catalysts to control reaction exothermicity. Monitor enantiomeric excess (ee) via chiral chromatography, as seen in N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide synthesis .

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